molecular formula C₁₄H₂₆O B104267 Z-7-Tetradecenal CAS No. 65128-96-3

Z-7-Tetradecenal

Cat. No.: B104267
CAS No.: 65128-96-3
M. Wt: 210.36 g/mol
InChI Key: AVHNDAZRNRAYTP-FPLPWBNLSA-N
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Description

Z-7-Tetradecenal: is an organic compound classified as an unsaturated aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) at the seventh carbon position. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Wittig Reaction: One common method for synthesizing Z-7-Tetradecenal involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

    Hydroformylation: Another method involves the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield this compound. This process requires catalysts such as rhodium complexes and specific reaction conditions to ensure the formation of the Z-isomer.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to achieve high yields and selectivity. The reaction conditions are optimized to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-7-Tetradecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, (Z)-Tetradec-7-enol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: (Z)-Tetradec-7-enoic acid.

    Reduction: (Z)-Tetradec-7-enol.

    Substitution: Depending on the nucleophile, various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Z-7-Tetradecenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Pheromone Research: The compound is studied for its role in insect pheromones, particularly in species-specific communication and mating behaviors.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various medical conditions.

Industry:

    Fragrance and Flavor Industry: Due to its distinctive odor, this compound is used in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism by which Z-7-Tetradecenal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering signal transduction pathways that result in the perception of its odor. In chemical reactions, its reactivity is influenced by the presence of the aldehyde group and the double bond, which can participate in various transformations.

Comparison with Similar Compounds

    (E)-Tetradec-7-enal: The E-isomer of Tetradec-7-enal, which has the double bond in the trans configuration.

    Tetradecanal: A saturated aldehyde with no double bonds.

    (Z)-Hexadec-9-enal: A similar unsaturated aldehyde with a longer carbon chain.

Uniqueness:

    Configuration: The Z-configuration of the double bond in Z-7-Tetradecenal imparts unique chemical and biological properties compared to its E-isomer.

    Odor Profile: The specific arrangement of atoms in this compound contributes to its distinctive odor, making it valuable in fragrance applications.

Properties

IUPAC Name

(Z)-tetradec-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHNDAZRNRAYTP-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019769
Record name (Z)-Tetradec-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65128-96-3
Record name (Z)-7-Tetradecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65128-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecenal, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065128963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Tetradec-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-7-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-TETRADECENAL, (7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y4KG01SAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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